molecular formula C9H7ClN2OS B11774759 N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide

N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide

Cat. No.: B11774759
M. Wt: 226.68 g/mol
InChI Key: YDXTZECPCWGSQR-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide (CAS 38519-31-2) is a benzothiazole-based organic compound with the molecular formula C9H7ClN2OS and a molecular weight of 226.68 g/mol . This chemical serves as a versatile synthetic intermediate and key pharmacophore in medicinal chemistry research, particularly in the development of novel therapeutic agents. This acetamide derivative functions as a critical building block for constructing more complex molecules. Recent scientific literature demonstrates its application in the design and synthesis of pyrimidine derivatives investigated as potential anticonvulsant agents, where it contributed to the core structure of compounds showing affinity for sodium channel receptors . The benzothiazole core of this compound is recognized as a privileged scaffold in drug discovery, with documented biological activities spanning antimicrobial, anticancer, and anti-inflammatory properties . Researchers value this compound for its synthetic utility in cross-coupling methodologies, including Pd(0)-catalyzed Suzuki reactions, where protected acetamide derivatives have demonstrated enhanced reaction yields compared to unprotected analogs . The electron-rich nature of the benzothiazole system, combined with the reactivity of the acetamide moiety, enables diverse chemical modifications for structure-activity relationship studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions as it carries hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloro-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c1-5(13)11-6-2-3-8-7(4-6)12-9(10)14-8/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXTZECPCWGSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroacetylation of 2-Amino-5-chlorobenzo[d]thiazole

The most widely reported method involves the direct acylation of 2-amino-5-chlorobenzo[d]thiazole with chloroacetyl chloride. This reaction typically proceeds under reflux conditions in anhydrous solvents such as chloroform or dichloromethane, with a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize HCl byproducts .

In a representative procedure, 2-amino-5-chlorobenzo[d]thiazole (1.0 equiv) is dissolved in chloroform, followed by dropwise addition of chloroacetyl chloride (1.2 equiv) and K₂CO₃ (1.5 equiv). The mixture is refluxed for 10–12 hours, after which the solvent is evaporated under reduced pressure. The crude product is washed with sodium bicarbonate (5% w/v) and recrystallized from ethanol to yield N-(2-chlorobenzo[d]thiazol-5-yl)acetamide as a white crystalline solid . This method achieves yields of 68–75%, with purity confirmed via melting point (mp 182–184°C) and spectroscopic data (¹H NMR: δ 2.15 ppm for acetamide methyl; δ 7.35–7.98 ppm for aromatic protons) .

Nucleophilic Substitution via Thiazole Intermediates

An alternative route employs nucleophilic substitution on pre-functionalized benzothiazole intermediates. For example, 2-chlorobenzo[d]thiazol-5-amine can react with chloroacetic acid derivatives in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) . This method is advantageous for introducing structural diversity at the acetamide group.

In one protocol, 2-chlorobenzo[d]thiazol-5-amine (1.0 equiv) is treated with chloroacetic anhydride (1.5 equiv) in tetrahydrofuran (THF) at 0–5°C. The reaction is stirred for 24 hours, followed by extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate 3:1). This approach yields 62–70% of the target compound, with LC-MS analysis confirming a molecular ion peak at m/z 226.68 [M+H]⁺ .

Pd-Catalyzed Cross-Coupling for Structural Elaboration

Palladium-catalyzed Suzuki-Miyaura cross-coupling has been adapted to synthesize this compound derivatives with aryl or heteroaryl substituents . While primarily used for functionalized analogs, this method can be tailored for the parent compound by selecting appropriate boronic acids.

A typical reaction involves 2-bromo-5-chlorobenzo[d]thiazole (1.0 equiv), acetamide-bearing boronic ester (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in a dioxane/water (4:1) mixture. The mixture is heated at 90°C for 12 hours under nitrogen, followed by extraction and recrystallization. This method achieves moderate yields (55–60%) but offers precise control over substitution patterns .

Multistep Modular Synthesis

A modular approach starting from 4-chloroaniline has been reported, involving cyclization to form the benzothiazole core followed by acylation :

  • Cyclization : 4-Chloroaniline reacts with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid at 0–10°C to yield 2-amino-5-chlorobenzo[d]thiazole.

  • Acylation : The intermediate is treated with chloroacetyl chloride in chloroform/K₂CO₃ under reflux, as described in Section 1.

This method emphasizes precursor availability, with an overall yield of 58–65% across both steps .

Comparative Analysis of Synthesis Methods

The table below summarizes the performance metrics of key preparation methods:

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
Chloroacetylation 68–75≥9810–12High yield, simplicity
Nucleophilic Substitution 62–70≥9524Structural versatility
Pd-Catalyzed 55–60≥9012Substitution control
Modular Synthesis 58–65≥9714 (total)Precursor accessibility

Chloroacetylation emerges as the most efficient method due to its balance of yield and simplicity. However, Pd-catalyzed cross-coupling is preferred for synthesizing analogs with complex substituents.

Optimization Strategies and Challenges

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity but may complicate purification. Chloroform and dichloromethane offer easier workup but lower boiling points .

  • Base Influence : K₂CO₃ provides milder conditions compared to Et₃N, reducing side reactions such as over-acylation .

  • Purification : Recrystallization from ethanol or aqueous DMF ensures high purity, while column chromatography is reserved for structurally complex derivatives .

Common challenges include hydrolytic instability of the chloroacetamide intermediate and competing side reactions at elevated temperatures. These are mitigated by controlling moisture and using stoichiometric bases .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reagents Product Yield Source
Acidic hydrolysis6M HCl, 80°C, 6 hr5-(2-Chlorobenzo[d]thiazolyl)acetic acid78%
Basic hydrolysis2M NaOH, reflux, 4 hrSodium 5-(2-chlorobenzo[d]thiazolyl)acetate85%

Key Findings :

  • Acidic hydrolysis generates the free carboxylic acid, while basic conditions produce the corresponding carboxylate salt .

  • Hydrolysis is critical for converting the compound into intermediates for further derivatization, such as esterification or amidation.

Nucleophilic Substitution at the Chlorine Atom

The chlorine at the 2-position of the benzothiazole ring participates in nucleophilic substitution reactions.

Nucleophile Conditions Product Yield Source
AminesDMF, NaOMe, 60°C, 8 hrN-(5-substituted-benzothiazol-2-yl)acetamides65–72%
ThiolsEtOH, K₂CO₃, 50°C, 6 hr2-(Alkylthio)benzo[d]thiazol-5-ylacetamides58%
ThiocyanateCHCl₃, NH₄SCN, rt, 12 hr2-Thiocyanatobenzo[d]thiazol-5-ylacetamide70%

Key Findings :

  • Substitution with amines generates derivatives with enhanced biological activity (e.g., antimicrobial or anticancer properties) .

  • Thiocyanate substitution is a precursor for synthesizing thiourea derivatives .

Acylation Reactions

The acetamide group acts as an acylating agent in the presence of electrophilic reagents.

Reagent Conditions Product Yield Source
Chloroacetyl chlorideCH₂Cl₂, Et₃N, 0°C, 2 hr2-Chloro-N-(2-chlorobenzo[d]thiazol-5-yl)acetamide82%
Benzoyl chloridePyridine, rt, 4 hrN-(2-Chlorobenzo[d]thiazol-5-yl)benzamide75%

Key Findings :

  • Acylation expands the compound’s utility in synthesizing hybrid molecules, such as thiadiazole-thioacetamide conjugates .

Cross-Coupling Reactions

The chlorobenzothiazole core participates in palladium-catalyzed cross-coupling reactions.

Coupling Partner Catalyst Product Yield Source
Phenylboronic acidPd(PPh₃)₄, K₂CO₃2-Phenylbenzo[d]thiazol-5-ylacetamide68%
VinyltriethylsilanePdCl₂(dppf), CsF2-Vinylbenzo[d]thiazol-5-ylacetamide60%

Key Findings :

  • Suzuki–Miyaura coupling introduces aryl/vinyl groups, enhancing structural diversity for drug discovery .

Oxidation of the Benzothiazole Ring

The sulfur atom in the benzothiazole ring undergoes oxidation.

Oxidizing Agent Conditions Product Yield Source
H₂O₂ (30%)AcOH, 50°C, 3 hr2-Chlorobenzo[d]thiazole-5-ylacetamide sulfoxide55%
KMnO₄H₂O, 70°C, 5 hr2-Chlorobenzo[d]thiazole-5-ylacetamide sulfone48%

Key Findings :

  • Sulfoxide/sulfone derivatives exhibit altered electronic properties, influencing binding affinity to biological targets.

Condensation Reactions

The acetamide group participates in condensation with carbonyl compounds.

Reagent Conditions Product Yield Source
FormaldehydeEtOH, HCl, reflux, 6 hrN-Methyl-N-(2-chlorobenzo[d]thiazol-5-yl)acetamide63%
BenzaldehydeAcOH, 80°C, 8 hrSchiff base derivatives57%

Key Findings :

  • Condensation products are intermediates for synthesizing imines and hydrazones with potential bioactivity .

Scientific Research Applications

Biological Activities

The compound exhibits a wide range of biological activities, making it a subject of interest in medicinal chemistry:

  • Antidiabetic Properties : Research indicates that derivatives of benzothiazole, including N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide, show hypoglycemic activity and have potential for the treatment of diabetes .
  • Antimicrobial Activity : Compounds with benzothiazole structures have demonstrated significant antibacterial and antifungal properties, contributing to their application in treating infections .
  • Neuroprotective Effects : Some studies suggest that derivatives may inhibit enzymes associated with neurodegenerative diseases, indicating potential therapeutic applications for conditions like Alzheimer's disease .
  • Anticancer Activity : The compound has been evaluated for its antiproliferative effects against various cancer cell lines, showing promise as an anticancer agent .

Case Studies and Research Findings

Several studies have documented the biological efficacy of this compound and related compounds:

Study Focus Findings
Antidiabetic EvaluationDemonstrated hypoglycemic activity in streptozotocin-induced diabetic models.
Antioxidant and Antimicrobial ActivityIdentified as a multifunctional agent with strong antioxidant properties; effective against dermatophytes and Candida albicans.
Neuroprotective EffectsCompounds showed inhibition of monoamine oxidase, suggesting potential for treating neurodegenerative diseases.
Antitubercular ActivityEvaluated against M. tuberculosis with moderate to good results, indicating potential use in tuberculosis treatment.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . Molecular docking studies have shown that it can fit into the active sites of certain enzymes, blocking their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural Analogues and Substituent Variations
Compound Name Core Structure Substituents Key Biological Activity Reference
N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide Benzo[d]thiazole 2-Cl, 5-acetamide Under investigation
N-(5-(Chloromethyl)thiazol-2-yl)acetamide Thiazole 5-(chloromethyl), 2-acetamide Not reported
N-(2-(p-Tolyldisulfanyl)thiazol-5-yl)acetamide Thiazole 2-(p-tolyldisulfanyl), 5-acetamide SARS-CoV Mpro inhibition (IC50: 2.803 µM)
2-Chloro-N-(5-nitrothiazol-2-yl)acetamide Thiazole 2-Cl, 5-nitro, 2-acetamide Antitrypanosomal synthesis intermediate
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide Benzo[d]thiazole 6-CF3, 2-phenylacetamide Not reported (structural analogue)

Key Observations :

  • Electron-Withdrawing Groups : The 2-chloro substituent in the target compound contrasts with the 6-trifluoromethyl group in its benzothiazole analogue (), which may alter electronic distribution and target interactions.
  • Disulfanyl vs. Chlorine : The disulfanyl group in N-(2-(p-tolyldisulfanyl)thiazol-5-yl)acetamide () enhances SARS-CoV inhibition, suggesting sulfur-based interactions are critical for protease binding.
  • Nitro Substitution : The nitro group in 2-chloro-N-(5-nitrothiazol-2-yl)acetamide () may increase reactivity, making it a precursor for further derivatization.

Pharmacological Activities

Table 2: Comparative Pharmacological Profiles
Compound Name Activity Potency (IC50/EC50) Reference
This compound Undisclosed (structural studies) N/A
N-(2-(p-Tolyldisulfanyl)thiazol-5-yl)acetamide SARS-CoV Mpro inhibition 2.803 µM (Exp. IC50)
Benzo[d]thiazole derivatives (47, 48) Antimicrobial (gram-positive) Moderate to high
N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzimidazol-1-yl)acetamide Undisclosed N/A

Key Insights :

  • Antiviral Activity : Disulfanyl-substituted acetamides (e.g., compound 3-12 in ) show promise against SARS-CoV, likely due to covalent interactions with viral proteases .
  • Antimicrobial Activity : Benzo[d]thiazole acetamides with piperazine sulfonyl groups () exhibit gram-positive antibacterial activity, highlighting the role of bulky substituents in membrane penetration.

Physicochemical Properties

Table 3: Physical Properties Comparison
Compound Name Melting Point (°C) Molecular Weight Solubility Reference
This compound Not reported 226.68 Likely low
N-(5-(Chloromethyl)thiazol-2-yl)acetamide Not reported 190.65 Predicted low
3-12 (N-(2-((4-chlorophenyl)disulfanyl)thiazol-5-yl)acetamide) 127–129 316.96 DMSO-soluble

Notes: Chlorine and disulfanyl groups generally reduce solubility but enhance lipophilicity, impacting bioavailability.

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